(s)-2-Hydroxyheptanenitrile
Description
(S)-2-Hydroxyheptanenitrile (CAS No. 106863-48-3) is a chiral cyanohydrin with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . It features a hydroxyl group (-OH) and a nitrile (-CN) group on the second carbon of a seven-carbon chain. This compound is synthesized via Strecker-type reactions or enzymatic methods, achieving high enantiomeric purity. For instance, Khan et al. reported an 87% yield using PEG 200, potassium fluoride (KF), and trimethylsilyl cyanide (TMSCN) under nitrogen purging . The (R)-enantiomer has also been employed in chemoenzymatic syntheses of macrolides like Stagonolide-B, with 82% yield using hydroxynitrile lyase (HNL)-catalyzed HCN addition to aldehydes .
This compound serves as a critical intermediate in organic synthesis, particularly for bioactive molecules such as nonanolides and macrolides . Its structural flexibility and stereochemical properties make it valuable in asymmetric catalysis and pharmaceutical research.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2S)-2-hydroxyheptanenitrile |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
JEWPACUDYNBTSN-ZETCQYMHSA-N |
SMILES |
CCCCCC(C#N)O |
Isomeric SMILES |
CCCCC[C@@H](C#N)O |
Canonical SMILES |
CCCCCC(C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues by Chain Length
Cyanohydrins with varying chain lengths exhibit distinct physicochemical and synthetic behaviors:
Key Observations :
Positional Isomers
The position of the hydroxyl group significantly impacts reactivity and applications:
Comparison :
Branched and Substituted Derivatives
Branching alters steric and electronic properties:
Key Differences :
Enantiomeric Comparisons
Enantiopurity is critical for pharmaceutical applications:
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